molecular formula C16H19N3OS B6056957 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B6056957
M. Wt: 301.4 g/mol
InChI Key: PKISXZQJXZIYNH-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a synthetic thiazole-based carboxamide derivative. Its structure comprises a 1,3-thiazole core substituted with a cyclopropylamino group at position 2, a methyl group at position 4, and a phenylethyl chain attached to the carboxamide nitrogen (Fig. 1). The cyclopropylamino group introduces steric constraints and may enhance metabolic stability compared to linear alkylamino substituents, while the phenylethyl moiety could influence lipophilicity and receptor binding .

Properties

IUPAC Name

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKISXZQJXZIYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Chloro-4-Methylthiazole-5-Carboxylic Acid

The synthesis begins with the conversion of 2-methyl-4-chlorobenzamide into its corresponding thioamide using Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Reaction conditions include refluxing in tetrahydrofuran (THF) under nitrogen for 3 hours, yielding 2-chlorobenzothioamide with a 93% efficiency.

Subsequent treatment with ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate in ethanol at reflux for 24 hours facilitates cyclization to form 2-chloro-4-methylthiazole-5-carboxylate. Hydrolysis of the ester group using aqueous NaOH (2 mol/L) at room temperature produces 2-chloro-4-methylthiazole-5-carboxylic acid, isolated as a white solid in 71–84% yield.

Key Reaction Conditions:

StepReagents/ConditionsYield
Thioamide formationLawesson’s Reagent, THF, reflux, 3 h93%
Thiazole cyclizationEthanol, reflux, 24 h40–56%
Ester hydrolysisNaOH (2 M), H2O, rt, 12 h71–84%

Carboxamide Formation via Acyl Chloride Intermediate

The carboxylic acid is activated for nucleophilic acyl substitution by conversion to its acyl chloride.

Synthesis of 2-Chloro-4-Methylthiazole-5-Carbonyl Chloride

Treatment of 2-chloro-4-methylthiazole-5-carboxylic acid with oxalyl chloride (3 equiv) and catalytic N,N-dimethylformamide (DMF) in dichloromethane (DCM) at room temperature for 6 hours generates the acyl chloride. This intermediate is used directly without isolation due to its moisture sensitivity.

Coupling with 2-Phenylethylamine

The acyl chloride is reacted with 2-phenylethylamine (1.2 equiv) in DCM using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. The reaction proceeds at room temperature for 20 minutes, yielding 2-chloro-4-methyl-N-(2-phenylethyl)thiazole-5-carboxamide as a white solid.

Optimization Insights:

  • Base selection : DIPEA outperforms inorganic bases (e.g., Na2CO3) and weaker organic bases (e.g., triethylamine) in minimizing side reactions.

  • Solvent : Dichloromethane ensures solubility of both the acyl chloride and amine while facilitating easy workup.

Introduction of the Cyclopropylamino Group

The final step involves nucleophilic aromatic substitution (SNAr) of the 2-chloro substituent with cyclopropylamine.

Substitution Reaction Mechanism

Heating 2-chloro-4-methyl-N-(2-phenylethyl)thiazole-5-carboxamide with cyclopropylamine (5 equiv) in dimethylformamide (DMF) at 100°C for 12 hours facilitates displacement of the chloride. The electron-withdrawing carboxamide group at position 5 activates the thiazole ring toward substitution at position 2.

Reaction Conditions:

ParameterValue
SolventDMF
Temperature100°C
Time12 h
Yield60–75% (estimated from analogous reactions)

Purification and Characterization

The crude product is purified via column chromatography (ethyl acetate/petroleum ether gradient) and recrystallized from ethanol. Structural confirmation is achieved through:

  • 1H NMR : Resonances for the cyclopropyl group (δ 0.5–0.8 ppm), methyl group (δ 2.4 ppm), and aromatic protons (δ 7.2–7.4 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 356.1 ([M+H]+).

Alternative Synthetic Pathways

Reductive Amination Approach

A patent-disclosed method involves reductive amination to introduce the cyclopropylamino group earlier in the synthesis:

  • Intermediate synthesis : Condense 4-methylthiazole-5-carbaldehyde with cyclopropylamine using NaBH(OAc)3 to form a secondary amine.

  • Carboxamide formation : Couple the amine with 2-phenylethyl isocyanate under basic conditions.

While this route reduces the need for harsh SNAr conditions, it requires stringent control over stoichiometry to avoid over-alkylation.

One-Pot Thiazole Formation

Combining thioamide synthesis, cyclization, and substitution in a single reactor minimizes intermediate isolation. However, this method suffers from lower yields (∼35%) due to competing side reactions.

Challenges and Optimization Strategies

Thiazole Ring Instability

The electron-deficient thiazole ring is prone to decomposition under prolonged heating. Strategies include:

  • Low-temperature cyclization : Performing the Hantzsch reaction at 60°C instead of reflux.

  • Acidic additives : Introducing HCl gas during thiazole formation to accelerate ring closure and improve yields to 56%.

Regioselectivity in Substitution

Ensuring substitution occurs exclusively at position 2 requires:

  • Electronic directing groups : The carboxamide at position 5 directs incoming nucleophiles to position 2.

  • Steric hindrance : Bulky substituents on the thiazole nitrogen (e.g., methyl groups) prevent undesired substitution at position 4 .

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Industrial Applications: The compound may be used in the development of new materials, catalysts, or other industrial products due to its chemical properties.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to potential therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

While the target compound’s specific biological data are unavailable, structural analogs provide insights:

  • Anti-inflammatory Potential: Analogs like N-(4-chlorophenyl)-2-amino-1,3-thiazole-5-carboxamide reduce nitrite and PGE2 levels in RAW 264.7 cells , suggesting the target compound could share similar mechanisms if optimized for solubility.
  • Kinase Modulation : Pyridinylmethyl-substituted thiazoles (e.g., ) are explored as kinase inhibitors, implying the phenylethyl group in the target compound might redirect selectivity toward GPCRs or ion channels .

Q & A

Q. What are the established synthetic routes for 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiazole core formation : Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis.
  • Substituent introduction : Alkylation or amidation to introduce the cyclopropylamino and phenylethyl groups. For example, coupling the thiazole-5-carboxylic acid derivative with 2-phenylethylamine using carbodiimide-based coupling reagents (e.g., EDC/HCl) in dichloromethane or DMF .
  • Purification : Column chromatography (e.g., ethyl acetate/methanol gradients) or recrystallization to achieve >95% purity .

Q. What analytical methods are used to characterize this compound?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., cyclopropylamine δ 1.0–1.5 ppm, thiazole protons δ 7.0–8.5 ppm) .
  • HPLC : For purity assessment using C18 columns and UV detection at 254 nm .
  • X-ray crystallography : To resolve stereochemistry and hydrogen-bonding interactions (e.g., ORTEP-3 or SIR97 for structure refinement) .

Q. What preliminary biological activities have been reported for similar thiazole carboxamides?

Analogous compounds exhibit:

  • Enzyme modulation : Binding to SIRT1 or kinase targets via hydrophobic interactions with the thiazole core .
  • Antimicrobial activity : MIC values in the 5–50 µM range against Gram-positive bacteria in agar diffusion assays .
  • Cytotoxicity : IC₅₀ values <10 µM in cancer cell lines (e.g., MCF-7), assessed via MTT assays .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency compared to dichloromethane .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances acylation rates by 20–30% .
  • Temperature control : Maintaining 0–5°C during cyclopropylamine addition reduces side-product formation .

Q. How can contradictions in biological activity data be resolved?

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
  • Structural analogs : Compare activity of derivatives (e.g., replacing cyclopropylamine with cyclohexyl) to identify SAR trends .

Q. What computational strategies aid in target identification?

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 8ZT) to predict binding to kinases or sirtuins .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

Q. How to design SAR studies for this compound?

  • Core modifications : Replace thiazole with oxazole to assess impact on potency .
  • Substituent variation : Test phenylethyl vs. naphthylethyl groups for improved lipophilicity (logP) .
  • Bioisosteres : Substitute carboxamide with sulfonamide to enhance metabolic stability .

Q. What strategies improve compound stability in formulation?

  • Lyophilization : Maintain integrity in PBS buffer at pH 7.4 for >6 months at −80°C .
  • Excipient screening : Poloxamer 407 reduces aggregation in aqueous solutions by 40% .

Q. How to develop validated analytical methods for degradation studies?

  • Forced degradation : Expose to UV light (254 nm), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions, followed by HPLC-MS to identify degradation pathways .
  • Validation parameters : Assess linearity (R² >0.99), LOD (0.1 µg/mL), and precision (%RSD <2%) per ICH guidelines .

Q. What in vivo models are suitable for pharmacokinetic profiling?

  • Rodent studies : Administer 10 mg/kg IV/PO to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (t₁/₂ = 3–5 h) .
  • Tissue distribution : Use whole-body autoradiography to quantify accumulation in liver and kidney .

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